molecular formula C10H18O4S B12578273 1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate CAS No. 467229-23-8

1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate

Cat. No.: B12578273
CAS No.: 467229-23-8
M. Wt: 234.31 g/mol
InChI Key: YHJIGVXDIDHNJX-UHFFFAOYSA-N
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Description

1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an ethylsulfanylcarbonyl group attached to an ethyl 2,2-dimethylpropanoate backbone. It has a molecular weight of 234.313 g/mol and is recognized for its stability and reactivity under specific conditions .

Preparation Methods

The synthesis of 1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate involves several steps:

    Synthetic Routes: The compound can be synthesized through the esterification of 2,2-dimethylpropanoic acid with an appropriate alcohol in the presence of an acid catalyst. The ethylsulfanylcarbonyl group is then introduced via a nucleophilic substitution reaction.

    Reaction Conditions: Typical reaction conditions include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate esterification.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.

    Substitution: Nucleophilic substitution reactions are common, where the ethylsulfanylcarbonyl group can be replaced by other nucleophiles such as amines or alkoxides.

    Common Reagents and Conditions: Reagents like sodium hydroxide, hydrochloric acid, and organic solvents such as dichloromethane are frequently used. Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives

Scientific Research Applications

1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate involves several molecular targets and pathways:

    Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity and leading to specific biological effects.

    Pathways Involved: It can influence metabolic pathways, signal transduction pathways, and gene expression, resulting in diverse physiological responses.

Comparison with Similar Compounds

1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-ethylsulfanylcarbonyloxyethyl 2,2-dimethylpropanoate and other esters of 2,2-dimethylpropanoic acid share structural similarities.

    Uniqueness: The presence of the ethylsulfanylcarbonyl group imparts unique reactivity and stability to the compound, distinguishing it from other esters.

Properties

CAS No.

467229-23-8

Molecular Formula

C10H18O4S

Molecular Weight

234.31 g/mol

IUPAC Name

1-ethylsulfanylcarbonyloxyethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C10H18O4S/c1-6-15-9(12)14-7(2)13-8(11)10(3,4)5/h7H,6H2,1-5H3

InChI Key

YHJIGVXDIDHNJX-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)OC(C)OC(=O)C(C)(C)C

Origin of Product

United States

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